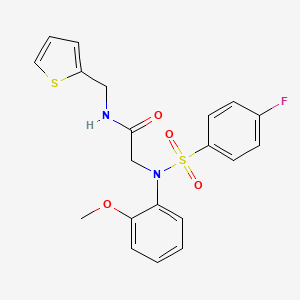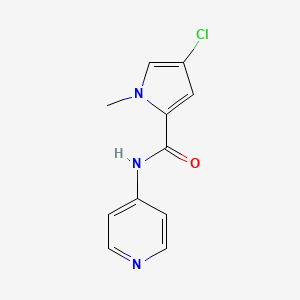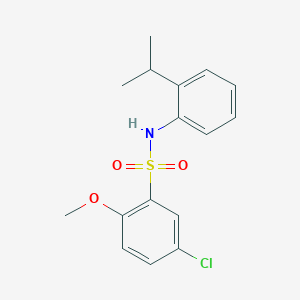
5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of histone deacetylase inhibitors (HDACi) and has been shown to have antitumor and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide is through inhibition of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDAC enzymes, 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide leads to an increase in histone acetylation, which results in chromatin relaxation and increased gene expression. This mechanism of action has been shown to affect a wide range of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide have been extensively studied in preclinical models. In vitro studies have shown that 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In vivo studies have shown that 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide has antitumor activity in a variety of cancer models, including leukemia, lymphoma, and solid tumors. In addition, 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide has been shown to have anti-inflammatory properties through inhibition of cytokine production and suppression of immune cell activation.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide is its ability to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy. In addition, 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide has been shown to have a favorable safety profile in preclinical models. However, one limitation of 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide is its poor solubility, which can make it difficult to administer in vivo. In addition, the optimal dosing and treatment schedule for 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide have not been fully established.
Future Directions
There are several future directions for research on 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide. In addition, further studies are needed to determine the optimal dosing and treatment schedule for 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide in combination therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide in cancer patients.
Synthesis Methods
5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2-propan-2-ylphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced with sodium borohydride to give 2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide. Finally, the chlorination of this intermediate with thionyl chloride in the presence of a catalyst such as pyridine gives 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have antitumor properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-11(2)13-6-4-5-7-14(13)18-22(19,20)16-10-12(17)8-9-15(16)21-3/h4-11,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBQFJNYPHHYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

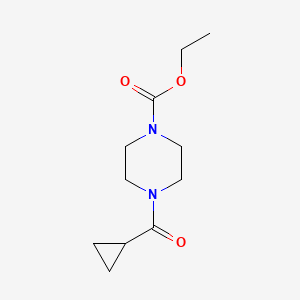
![4-[(4-Methoxy-3-nitrophenyl)sulfonylamino]butanoic acid](/img/structure/B7536785.png)
![N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide](/img/structure/B7536793.png)
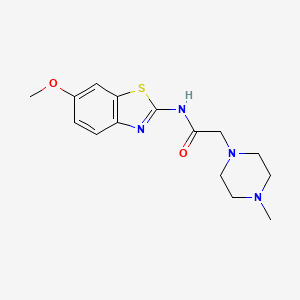
![2,2-Difluoro-2-(5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-yl)acetamide](/img/structure/B7536810.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7536817.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine](/img/structure/B7536836.png)
![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)


![N-[(4-fluorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7536875.png)

